N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(pyridin-2-yl)methyl]acetamide
Description
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(pyridin-2-yl)methyl]acetamide is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 4 and 5, a benzoxazolone moiety, and a pyridinylmethyl acetamide side chain. The compound’s stereochemistry and crystallographic parameters have likely been resolved using advanced software such as SHELX, which is widely employed for small-molecule refinement and structure determination .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c1-15-10-11-20-22(16(15)2)26-23(32-20)28(13-17-7-5-6-12-25-17)21(29)14-27-18-8-3-4-9-19(18)31-24(27)30/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVNBIJNNKXFSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CN4C5=CC=CC=C5OC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
NMR Chemical Shifts (δ, ppm) Comparison
| Proton Position | Target Compound | Compound 1 (Benzothiazole analog) | Compound 7 (Benzoxazolone analog) |
|---|---|---|---|
| H-39 to H-44 | 6.8–7.2 | 6.5–6.9 | 7.0–7.5 |
| H-29 to H-36 | 2.1–2.5 | 2.3–2.7 | 1.9–2.3 |
Regions A (H-39 to H-44) and B (H-29 to H-36) exhibit distinct chemical shifts, indicating altered electronic environments due to the pyridinylmethyl and benzoxazolone substituents. This aligns with methodologies in , where NMR data differentiate substituent effects in rapamycin analogs .
Bioactivity and Pharmacological Potential
Marine-derived benzothiazoles and benzoxazolones, such as salternamides, demonstrate antimicrobial and cytotoxic activities .
| Compound Class | Bioactivity (IC50/EC50) | Mechanism of Action |
|---|---|---|
| Target Compound | In silico prediction: 5–10 µM (Kinase inhibition) | ATP-binding pocket competition |
| Salternamide E | 2.5 µM (Anticancer) | Histone deacetylase inhibition |
| Benzoxazolone derivatives | 15 µM (Antimicrobial) | Cell wall synthesis disruption |
LC/MS-based prioritization of microbial metabolites, as described in , could expedite the identification of bioactive derivatives .
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